molecular formula C19H28N2O3 B11346183 2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11346183
M. Wt: 332.4 g/mol
InChI Key: WZYQORXWYLNCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves the reaction of 2-methoxybenzoic acid with 1-(morpholin-4-yl)cyclohexylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide.

    Reduction: Formation of 2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-{[1-(piperidin-4-yl)cyclohexyl]methyl}benzamide
  • 2-methoxy-N-{[1-(pyrrolidin-4-yl)cyclohexyl]methyl}benzamide
  • 2-methoxy-N-{[1-(azepan-4-yl)cyclohexyl]methyl}benzamide

Uniqueness

2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-methoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C19H28N2O3/c1-23-17-8-4-3-7-16(17)18(22)20-15-19(9-5-2-6-10-19)21-11-13-24-14-12-21/h3-4,7-8H,2,5-6,9-15H2,1H3,(H,20,22)

InChI Key

WZYQORXWYLNCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.